3-amino-4-methyl-N-phenylbenzamide chemical structure and properties
3-amino-4-methyl-N-phenylbenzamide chemical structure and properties
This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of 3-amino-4-methyl-N-phenylbenzamide , a privileged scaffold in the development of Type II kinase inhibitors and industrial fine chemicals.
A Privileged Scaffold for Kinase Inhibitor Design & Industrial Synthesis
Executive Summary
3-amino-4-methyl-N-phenylbenzamide is a disubstituted benzanilide derivative serving as a critical building block in two distinct high-value sectors: medicinal chemistry (specifically tyrosine kinase inhibition) and industrial organic pigments .
In drug discovery, this molecule represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its core features—a 4-methyl group (hydrophobic anchor) and a 3-amino group (reactive handle)—allow for the rapid generation of Type II kinase inhibitors (e.g., analogues of Imatinib, Nilotinib, and Ponatinib). The molecule acts as a hinge-binding mimic or a linker to the "tail" region of the inhibitor, facilitating interactions with the DFG-out conformation of kinases.
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | 3-amino-4-methyl-N-phenylbenzamide |
| Common Synonyms | 3-amino-4-methylbenzanilide; 3-Amino-p-toluanilide |
| CAS Number | 54884-13-8 |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| SMILES | Cc1ccc(cc1N)C(=O)Nc2ccccc2 |
| InChI Key | Derived from structure (e.g., similar to substituted benzanilides) |
Structural Analysis
The molecule consists of two phenyl rings linked by an amide bond. The "A-ring" (benzoyl side) is substituted at the 3-position (amino) and 4-position (methyl). The "B-ring" (aniline side) is unsubstituted in this specific intermediate, though derivatives often bear polar solubilizing groups.
-
Planarity: The amide bond (
) exhibits partial double-bond character, restricting rotation and favoring a trans-conformation. However, the two phenyl rings are twisted relative to the amide plane to minimize steric clash, creating a non-planar, 3D topology essential for fitting into kinase hydrophobic pockets. -
Electronic Effects: The 3-amino group is an electron-donating group (EDG) via resonance, increasing the electron density of the A-ring. The 4-methyl group provides a steric bulk and lipophilicity (
effect).
Physicochemical Properties
| Property | Value / Characteristic |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow/brown |
| Melting Point | ~160–165 °C (Typical for amino-benzanilides) |
| Solubility | Low in water; Soluble in DMSO, DMF, Ethanol, Methanol |
| pKa (Amino) | ~3–4 (Aniline-like nitrogen, reduced basicity due to aryl ring) |
| LogP (Predicted) | ~2.5–3.0 (Moderate lipophilicity) |
Synthesis & Manufacturing Protocols
The industrial synthesis of 3-amino-4-methyl-N-phenylbenzamide typically follows a Nitro-Reduction Route . This pathway is preferred over direct coupling of the amino-acid due to the susceptibility of the free amine to side reactions during acid activation.
Synthetic Pathway Visualization
Figure 1: Step-wise synthesis from nitro-benzoic acid precursor.
Detailed Protocol
Step 1: Activation (Acid Chloride Formation)
-
Reagents: 4-methyl-3-nitrobenzoic acid (1.0 eq), Thionyl Chloride (
, 1.5 eq), DMF (catalytic). -
Procedure: Reflux the acid in
for 2–3 hours until gas evolution ( ) ceases. Evaporate excess to obtain the crude acid chloride (yellow oil/solid). -
Note: Alternatively, use oxalyl chloride/DCM for milder conditions.
Step 2: Amidation (Coupling)
-
Reagents: Aniline (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) or THF.
-
Procedure: Dissolve aniline and base in dry solvent at 0°C. Add the acid chloride (dissolved in solvent) dropwise. The reaction is exothermic. Stir at room temperature for 4–6 hours.
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted aniline) and saturated
. Dry and concentrate.
Step 3: Reduction (Nitro to Amino)
-
Method A (Catalytic Hydrogenation): Dissolve nitro-intermediate in Ethanol/Ethyl Acetate. Add 10% Pd/C (10 wt%). Stir under
atmosphere (balloon or Parr shaker at 30 psi) for 4–12 hours. Filter through Celite. -
Method B (Chemical Reduction): Iron powder (3-5 eq) in Ethanol/Water with catalytic
or acetic acid at reflux. This is cost-effective for large scale. -
Purification: Recrystallization from Ethanol/Water.
Applications in Drug Discovery (Medicinal Chemistry)
This scaffold is foundational in the design of BCR-ABL , c-Kit , and PDGFR inhibitors. It functions as a linker that positions the "Head" and "Tail" of the drug within the kinase ATP-binding pocket.
Pharmacophore Mapping (Type II Kinase Inhibitors)
In Type II inhibitors (which bind to the inactive DFG-out conformation), the 3-amino-4-methyl-N-phenylbenzamide core plays a specific role:
-
Amide Linker: Forms critical Hydrogen Bonds (Donor/Acceptor) with the conserved Glutamate (Glu) in the
C-helix or the Aspartate (Asp) of the DFG motif. -
4-Methyl Group: Occupies a hydrophobic pocket (often the "Gatekeeper" region), providing selectivity against kinases with larger gatekeeper residues.
-
3-Amino Group: Acts as a vector for extending the molecule into the "solvent front" or "back pocket." It is rarely left as a free amine in final drugs; instead, it is derivatized into:
-
Ureas: (e.g., reacting with an isocyanate).
-
Amides: (reacting with heteroaryl acid chlorides).
-
Pyrimidines: (via Buchwald-Hartwig coupling).
-
Structural Logic Diagram
Figure 2: Pharmacophore dissection of the scaffold in kinase inhibition.
Analytical Characterization
To validate the integrity of this compound in a research setting, the following spectral signatures are expected:
-
¹H-NMR (DMSO-d₆, 400 MHz):
- ~10.0 ppm (s, 1H): Amide -NH .[1]
- ~7.0–7.8 ppm (m, aromatic): Signals for the benzoyl and N-phenyl rings.
- ~5.0 ppm (s, 2H): Broad singlet for the -NH₂ (amino) group.
- ~2.1–2.2 ppm (s, 3H): Singlet for the -CH₃ (methyl) group.
-
IR Spectroscopy (ATR/KBr):
-
~3300–3400 cm⁻¹: N-H stretching (primary amine doublet + amide).
-
~1640–1660 cm⁻¹: C=O stretching (Amide I band).
-
-
Mass Spectrometry (ESI+):
- m/z.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye). Potential Skin Sensitizer (due to aniline substructure).
-
Signal Word: Warning.
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Light sensitive (amines can oxidize/darken over time).
References
-
Sigma-Aldrich. 3-amino-4-methyl-N-phenylbenzamide Product Information & CAS 54884-13-8. Retrieved from
-
PubChem. Compound Summary: 3-amino-N-(4-methylphenyl)benzamide (Isomer reference). National Library of Medicine. Retrieved from
-
Nagaraju, A., et al. (2012). Synthesis and antimicrobial activity of novel 4-amino benzamide derived 1,2,3-triazoles. Rasayan Journal of Chemistry. Retrieved from
-
Ashraf, K., et al. (2025).[2][3] Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72). ResearchGate. Retrieved from
-
GuideChem. 3-Amino-4-methoxy-N-phenylbenzamide (Structural Analog Data). Retrieved from
